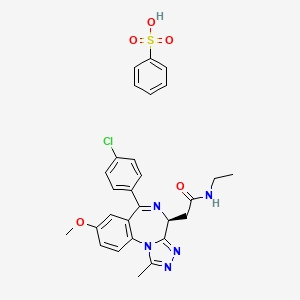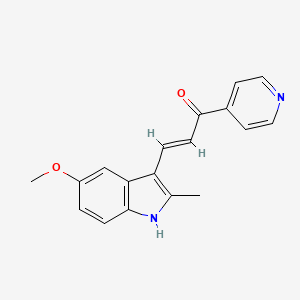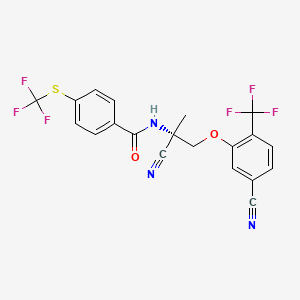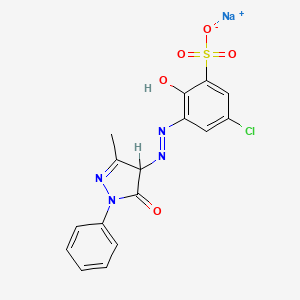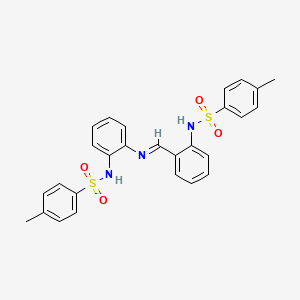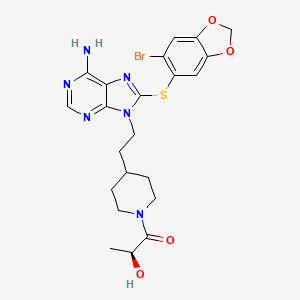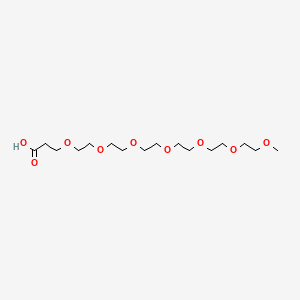
m-PEG7-acid
Übersicht
Beschreibung
m-PEG7-acid: is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. The chemical formula for this compound is C16H32O9, and it has a molecular weight of 368.42 g/mol . This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic properties and ability to form stable amide bonds with primary amine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: m-PEG7-acid can be synthesized through the reaction of polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically involves the following steps:
- Dissolution of polyethylene glycol in an appropriate solvent such as dichloromethane.
- Addition of succinic anhydride and a catalyst such as 4-dimethylaminopyridine (DMAP).
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product through column chromatography to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG7-acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Common Reagents and Conditions:
Amide Formation: EDC, HATU, DMAP, and primary amines.
Esterification: Alcohols, acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products:
Amide Formation: Amide derivatives of this compound.
Esterification: Ester derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-PEG7-acid is used as a linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides, improving their solubility and reducing immunogenicity .
Medicine: this compound is employed in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents .
Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and personal care items, due to its hydrophilic properties .
Wirkmechanismus
m-PEG7-acid exerts its effects primarily through its terminal carboxylic acid group, which can form stable amide bonds with primary amine groups. This property allows it to act as a linker in various chemical and biological applications, enhancing the solubility and stability of the resulting compounds . The hydrophilic nature of the PEG spacer also contributes to its effectiveness in improving the solubility of hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
- m-PEG1-acid
- m-PEG2-acid
- m-PEG3-acid
- m-PEG4-acid
- m-PEG5-acid
- m-PEG6-acid
- m-PEG8-acid
- m-PEG9-acid
- m-PEG10-acid
Uniqueness: m-PEG7-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular weight. This balance makes it particularly effective in applications requiring enhanced solubility and stability of the resulting compounds .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQIPMESCUIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


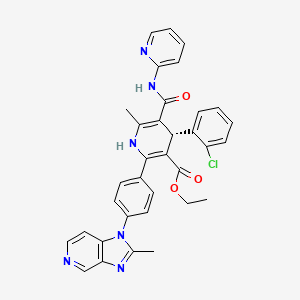
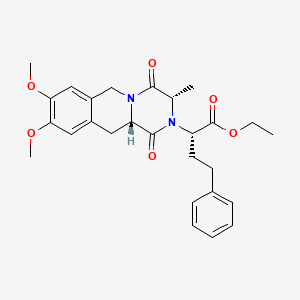
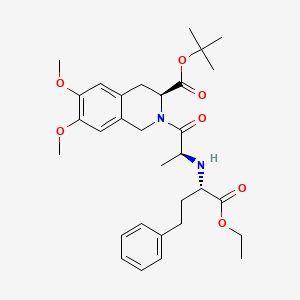
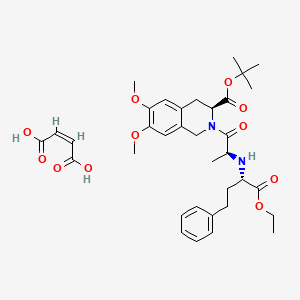
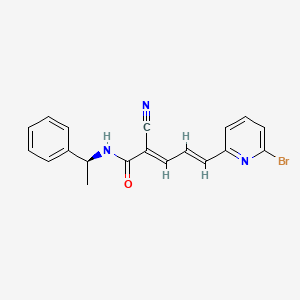
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
